

Spectroscopic Profile of O-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Coumaric Acid

Cat. No.: B145774

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **O-Coumaric Acid** (also known as trans-2-hydroxycinnamic acid), a phenolic compound of interest to researchers in materials science, life sciences, and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **O-Coumaric Acid**. The proton (^1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **O-Coumaric Acid** is characterized by signals corresponding to the aromatic, vinylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Solvent	Spectrometer Frequency
H-7	7.99 (d, J = 16.5 Hz)	CD ₃ OD	500 MHz[1]
H-4	7.49 (br d, J = 1.5, 8.5 Hz)	CD ₃ OD	500 MHz[1]
H-6	7.21 (br d, J = 1.5, 9.0 Hz)	CD ₃ OD	500 MHz[1]
H-3	6.86 (d, J = 7.5 Hz)	CD ₃ OD	500 MHz[1]
H-5	6.83 (br d, overlapped)	CD ₃ OD	500 MHz[1]
H-8	6.57 (d, J = 16.5 Hz)	CD ₃ OD	500 MHz
Aromatic/Vinylic	6.52 - 7.87	DMSO-d ₆	400 MHz
-OH	10.21	DMSO-d ₆	400 MHz

d: doublet, br d: broad doublet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)	Solvent	Spectrometer Frequency
C-9 (C=O)	171.3	CD ₃ OD	125 MHz
C-2 (-OH substituted)	158.1	CD ₃ OD	125 MHz
C-7	142.4	CD ₃ OD	125 MHz
C-4	132.5	CD ₃ OD	125 MHz
C-6	129.9	CD ₃ OD	125 MHz
C-1	122.6	CD ₃ OD	125 MHz
C-5	120.7	CD ₃ OD	125 MHz
C-3	118.6	CD ₃ OD	125 MHz
C-8	116.9	CD ₃ OD	125 MHz
Aromatic/Vinylic/Carbonyl	116.2 - 168.1	DMSO-d ₆	15.09 MHz

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **O-Coumaric Acid** based on their characteristic vibrational frequencies. The data is typically presented in wavenumbers (cm⁻¹).

Vibrational Mode	Wavenumber (cm ⁻¹)
O-H stretch (phenolic)	~3650
C=O stretch (carboxylic acid)	~1750
C=C stretch (alkene)	~1680

Note: The provided data for IR is for p-Coumaric acid and serves as a close reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like that in **O-Coumaric Acid**.

Solvent	λ_{max} (nm)	Concentration
Methanol	~275, ~330	0.5 mM

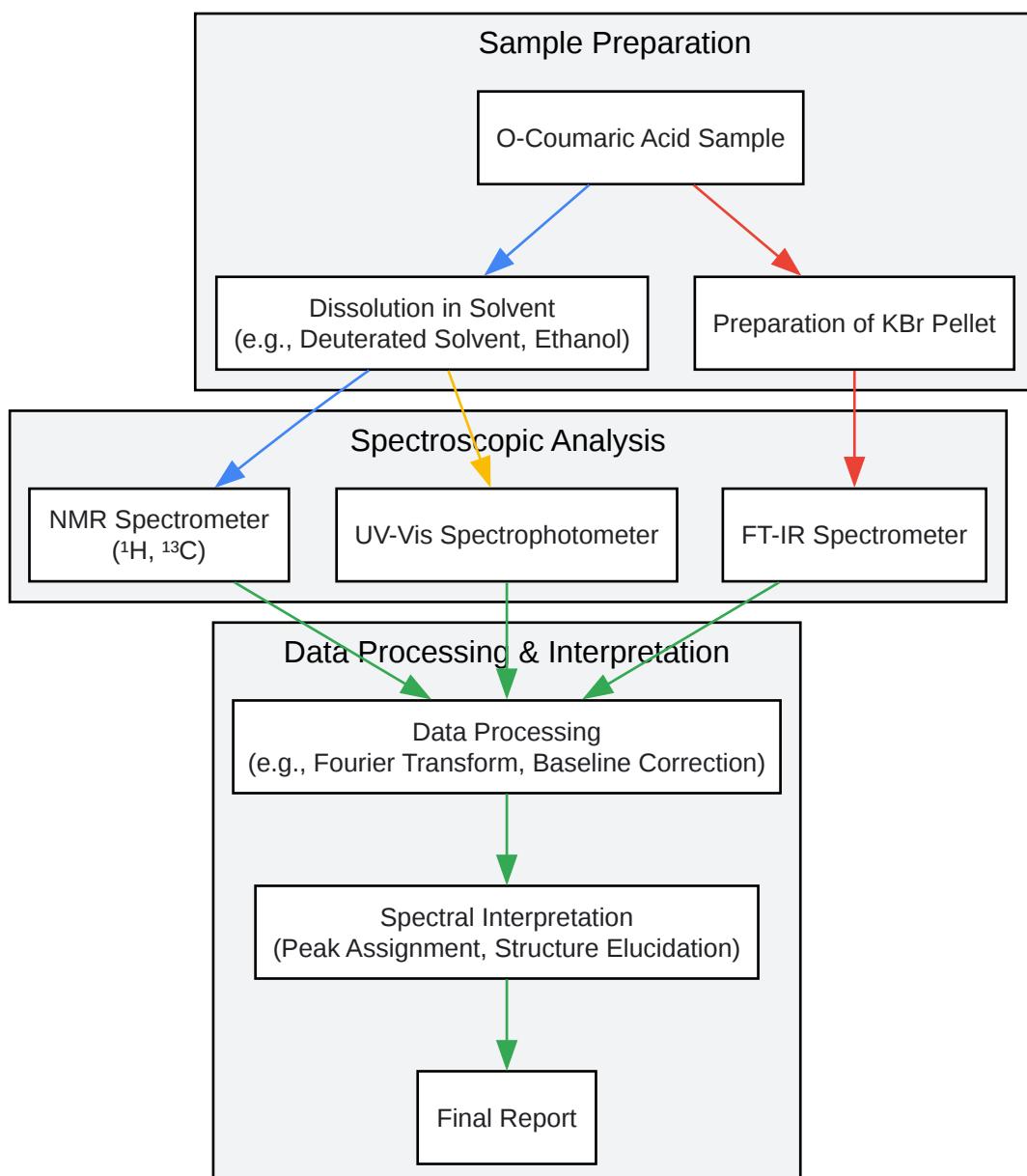
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A small amount of **O-Coumaric Acid** is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- Instrumentation: The prepared sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy


- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of **O-Coumaric Acid** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on an ATR crystal.
- Instrumentation: The sample is placed in the sample holder of an FT-IR spectrometer.
- Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

- Sample Preparation: A solution of **O-Coumaric Acid** is prepared by dissolving a known amount in a suitable UV-transparent solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.5 mM).
- Instrumentation: The solution is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.
- Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, to identify the wavelength(s) of maximum absorbance (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **O-Coumaric Acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Profile of O-Coumaric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145774#spectroscopic-data-of-o-coumaric-acid-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com